molecular formula C10H10ClN B1584525 2-Naphthylammonium chloride CAS No. 612-52-2

2-Naphthylammonium chloride

Cat. No. B1584525
CAS RN: 612-52-2
M. Wt: 179.64 g/mol
InChI Key: QKGIPGSKJBOHSL-UHFFFAOYSA-N
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Description

2-Naphthylammonium chloride is an inorganic compound with the molecular formula C10H10ClN . It is a high-purity fused polyaromatic halide salt . It is used in the manufacturing of dyes and as an antioxidant in rubber .


Synthesis Analysis

The synthesis of 2-Naphthylammonium chloride involves treating montmorillonite with naphthylammonium chloride followed by sodium nitrite . This process results in a deep blue organoclay color pigment (OCCP), naphthylazonaphthylammonium–montmorillonite .


Molecular Structure Analysis

The molecular structure of 2-Naphthylammonium chloride is based on structures generated from information available in ECHA’s databases . The molecular weight of the compound is 179.646 Da .


Chemical Reactions Analysis

2-Naphthylammonium chloride reveals a lesser degree of antiaromaticity relief upon deprotonation . The compound has multiple reactive sites which allow it to be utilized in several kinds of organic reactions .


Physical And Chemical Properties Analysis

2-Naphthylammonium chloride is a solid substance with a white to light orange color . It has a melting point of less than 100 °C and is slightly soluble in DMSO and Methanol .

Scientific Research Applications

Catalytic Synthesis and Organic Synthesis

2-Naphthylammonium chloride has been explored for its role in catalytic synthesis and organic synthesis. For instance, it has been used in the synthesis of xanthene derivatives through the condensation between aldehydes and dimedone or 2-naphthol under solvent-free conditions. This procedure boasts advantages such as easy catalyst preparation, efficient work-up, high yields, short reaction times, and the avoidance of toxic organic solvents (Abdi Piralghar, Hashemi, & Ezabadi, 2020). Additionally, 2-Naphthylmethoxymethyl (NAPOM) was developed to protect various hydroxy and mercapto groups. This group can be introduced under extremely mild conditions and shows promise due to its easy handling and compatibility with various solvents, marking it as a useful choice in protecting groups (Sato, Oishi, & Torikai, 2015).

Environmental and Analytical Chemistry

In the field of environmental and analytical chemistry, the compound has been used in processes like the electrochemical oxidation of 2-naphthol. Studies have explored the optimization of parameters such as current density, flow-rate, and chloride concentration to enhance naphthol oxidation, utilizing techniques like chemical oxygen demand measurements and HPLC (Panizza & Cerisola, 2004). Additionally, the preparation and characterization of anion–cation organopalygorskite (ACOP) for 2-naphthol removal from aqueous solutions have been documented. The sorption kinetic data and thermodynamic parameters from these studies suggest that ACOP could be a cost-effective material for preconcentrating organic contaminants in effluents (Tai, Shi, & Wang, 2014).

Photophysical and Electrochemical Studies

2-Naphthylammonium chloride's properties have been harnessed in photophysical and electrochemical studies as well. For example, 2-Naphthol (2NOH) was used as a fluorescent probe to quantify changes in hydrogen ion concentration in micelles formed by zwitterionic surfactants. The study provides insights into the microenvironment, surface potential, and acidity of the micellar surface, with implications for understanding biological membranes (Pedro et al., 2012). Additionally, the electrochemical reduction of arylethyl chlorides, which are precursors in the electrosynthesis of important anti-inflammatory drugs, has been investigated at Ag and glassy carbon electrodes, revealing Ag's remarkable catalytic effect and the influence of CO2 (Isse, Ferlin, & Gennaro, 2005).

Safety And Hazards

2-Naphthylammonium chloride is classified as dangerous goods as per shipping and IATA . It is harmful if swallowed and may cause serious eye irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

2-Naphthylammonium chloride is being used in the synthesis of diverse N/O-containing heterocyclic framework . It is anticipated that this compound will stimulate researchers to design new multicomponent strategies complying with the Green Chemistry principles for the rapid synthesis of versatile biologically relevant heterocycles .

properties

IUPAC Name

naphthalen-2-ylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N.ClH/c11-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGIPGSKJBOHSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)[NH3+].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthylammonium chloride

CAS RN

612-52-2
Record name 2-Naphthalenamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=612-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthylamine, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-naphthylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.377
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DGI Felton, GM Timmis - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
The reaction between 2: 4: 6-triamino-5-nitrosopyrimidine and NN-di-2’-chloroethyl-or NN-di-2’-chloropropyl-2-naphthylamine in acetic acid in the presence of anhKdrous sodium …
Number of citations: 4 pubs.rsc.org
EE Edwin - 1959 - openresearch.surrey.ac.uk
… Boon ac-tetrahydro~2~ naphthylammonium chloride (4.1 g.) separated as colourless needles, mp 248-9. Recrystallisation from moist acetone gave colourless needles (3«6 g.) having …
Number of citations: 3 openresearch.surrey.ac.uk
JM Stoddard, L Nguyen, H Mata-Chavez… - Chemical …, 2007 - pubs.rsc.org
… Alternatively, acid may form during the reaction conditions and form 2-naphthylammonium chloride which cannot coordinate with Fe(III) and allow the oxidative coupling reaction to …
Number of citations: 40 pubs.rsc.org
ES Krongauz, AM Berlin - Russian Chemical Reviews, 1969 - iopscience.iop.org
… )diphenyl oxide with 2-naphthylamine readily undergoes cyclisation under the action of anhydrous HF at 0C and also on heating with a mixture of 2-naphthylammonium chloride with 2-…
Number of citations: 7 iopscience.iop.org
M Hörsing, A Ledin - Svenskt Vatten Utveckling, 2016 - vav.griffel.net
Slam från avloppsreningsverk innehåller fosfor och andra mineraler som behövs på odlingsmark. Men slammet kan också vara en källa till förorening av mark och vatten. Organiska …
Number of citations: 4 vav.griffel.net

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